3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactive properties . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of the dimethylamino group suggests that the compound might have basic properties .
Scientific Research Applications
- Thiophene Derivatives : The compound contains a thiophene nucleus, which is a key structural motif in medicinal chemistry. Thiophenes and their derivatives exhibit diverse biological activities, making them valuable for drug development .
- Atom Transfer Radical Polymerization (ATRP) : The compound serves as a ligand for ATRP, a versatile polymerization technique used to synthesize well-defined polymers .
- Thiophene Derivatives : The compound’s derivatives have shown antimicrobial properties. For example, ethyl 5-(triazolo[5,1-c][1,2,4]triazine-3-carbonyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylate exhibited antimicrobial effects .
Medicinal Chemistry and Drug Discovery
Polymer Chemistry
Antimicrobial Activity
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the thiophene nucleus in the compound, have been found to bind with high affinity to multiple receptors . This suggests that 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide may also interact with multiple targets.
Mode of Action
For instance, 1-(3-dimethylaminopropyl)indolin-2-one derivatives have been reported to show potent activity against human cancer cell lines . This suggests that 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that compounds with similar structures are used in the preparation of polymers via atom transfer radical polymerization (atrp) . This suggests that 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide may also be involved in similar biochemical pathways.
Result of Action
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide may also have diverse biological effects.
properties
IUPAC Name |
3-(dimethylamino)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(21,10-13-7-8-22-11-13)12-18-16(20)14-5-4-6-15(9-14)19(2)3/h4-9,11,21H,10,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSACLOEJXTKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.